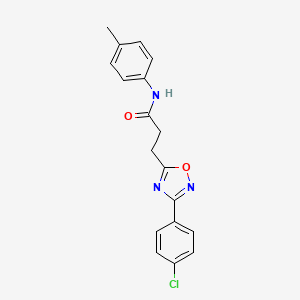
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrole-2,5-dione and has a pyrene group attached to it. The unique structure of this compound makes it a promising candidate for research in areas such as materials science, organic electronics, and biomedical applications.
作用机制
The mechanism of action of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that the pyrene group attached to the pyrrole-2,5-dione core of the molecule plays a crucial role in its biological activity. The pyrene group is thought to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to selectively bind to nucleic acids, leading to changes in their structure and function. Additionally, this compound has been shown to exhibit fluorescence properties, making it a useful tool for studying nucleic acid structure and function.
实验室实验的优点和局限性
One of the main advantages of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione is its ability to selectively bind to nucleic acids. This makes it a useful tool for studying nucleic acid structure and function. Additionally, this compound exhibits fluorescence properties, making it a useful tool for imaging studies.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for toxicity, which can be a concern when working with biological samples. Additionally, the use of this compound may require specialized equipment and expertise, which can make it difficult to use in some lab settings.
未来方向
There are many potential future directions for research on 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione. One potential direction is the development of new organic semiconductors based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment. Finally, this compound may also have potential applications in the development of new fluorescent probes for studying nucleic acid structure and function.
合成方法
The synthesis of 1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione involves a multi-step process. One of the most common methods for synthesizing this compound is through a reaction between pyrene-1-carboxylic acid and 2,5-dimethylpyrrole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
1-(Pyren-1-ylmethyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and transistors.
In the field of biomedical research, this compound has been explored for its potential as a fluorescent probe. This compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, this compound has been studied for its potential as a therapeutic agent for cancer treatment.
属性
IUPAC Name |
3-pyren-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOHUDYMDDNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457680 |
Source


|
| Record name | 1-Pyrenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61098-94-0 |
Source


|
| Record name | 1-Pyrenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

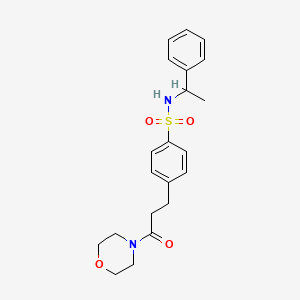
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

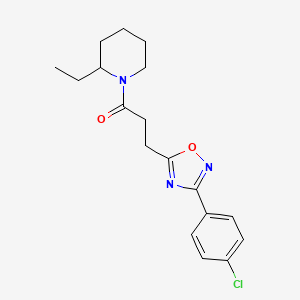
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
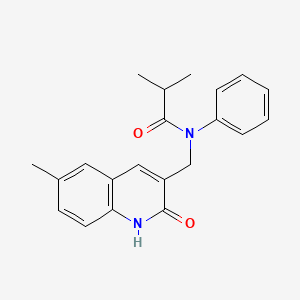

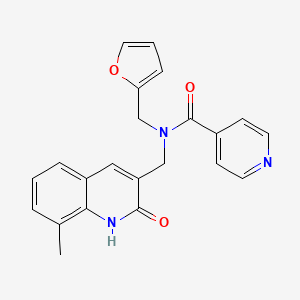
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)

